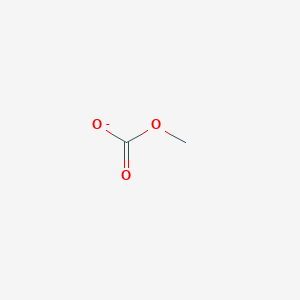

Methylcarbonate

Beschreibung

Eigenschaften

Molekularformel |

C2H3O3- |

|---|---|

Molekulargewicht |

75.04 g/mol |

IUPAC-Name |

methyl carbonate |

InChI |

InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 |

InChI-Schlüssel |

CXHHBNMLPJOKQD-UHFFFAOYSA-M |

Kanonische SMILES |

COC(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"synthesis of methylcarbonate for research applications"

An In-depth Technical Guide to the Synthesis of Dimethyl Carbonate for Research Applications

Introduction: The Rise of a Green Chemical Workhorse

Dimethyl carbonate (DMC), with the formula OC(OCH₃)₂, is a colorless, flammable liquid that has emerged as a pivotal compound in modern chemical research and industry.[1] Initially recognized for its potential as a fuel additive, its true value lies in its versatility and, most notably, its favorable environmental and safety profile.[2] Unlike traditional reagents such as phosgene, methyl halides, and dimethyl sulfate (DMS), DMC is non-toxic, biodegradable, and classified as a volatile organic compound (VOC)-exempt solvent in the United States.[1][3]

This unique combination of properties makes dimethyl carbonate a quintessential "green reagent."[1][3] For researchers in drug development and fine chemical synthesis, DMC offers a safer, more sustainable alternative for two fundamental chemical transformations: methylation and carbonylation.[3][4] It serves as an effective, albeit milder, methylating agent for a variety of nucleophiles including phenols, anilines, and carboxylic acids.[1][5] Furthermore, it is a key intermediate in the non-phosgene route for producing polycarbonates, a class of polymers with widespread applications.[1][6]

This guide provides a comprehensive overview of the principal synthetic routes to dimethyl carbonate, offering field-proven insights into the causality behind experimental choices, detailed protocols for laboratory-scale synthesis, and a comparative analysis to inform methodological selection for research applications.

Core Synthetic Methodologies: A Move Away from Hazardous Precursors

The history of DMC synthesis is marked by a significant shift from hazardous reactants to safer, more environmentally benign processes. The traditional phosgene route, which involves the reaction of highly toxic phosgene with methanol, has been largely abandoned by industry due to safety and environmental concerns.[7][8][9] Modern research and industrial production now focus exclusively on phosgene-free pathways.

Oxidative Carbonylation of Methanol

This route is one of the most established commercial methods for DMC production.[10][11] The process involves the reaction of methanol with carbon monoxide and oxygen in the presence of a catalyst, typically based on copper salts like copper(I) chloride (CuCl).[2][10]

Reaction: 2 CH₃OH + CO + ½ O₂ → (CH₃O)₂CO + H₂O

The reaction is thermodynamically favorable and has been implemented in both liquid-phase and gas-phase processes.[9][12] While industrially significant, a key challenge is catalyst deactivation, which can limit the per-pass conversion of methanol.[2][8] The water produced as a byproduct can also complicate the process and deactivate certain catalysts.[13]

Transesterification of Cyclic Carbonates

A highly effective and common laboratory and industrial route involves the transesterification of a cyclic carbonate, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol.[8][14] This two-step process first involves the synthesis of the cyclic carbonate from an epoxide (e.g., ethylene oxide) and carbon dioxide, followed by the reaction with methanol to yield DMC and a diol (e.g., ethylene glycol).[15]

Reaction: C₂H₄O + CO₂ → C₃H₄O₃ (Ethylene Carbonate) C₃H₄O₃ + 2 CH₃OH ⇌ (CH₃O)₂CO + HOCH₂CH₂OH

The transesterification step is a reversible equilibrium reaction typically catalyzed by a base.[15] A range of heterogeneous basic catalysts, such as KF-loaded metal oxides and hydrotalcites, have been developed to facilitate easy separation and recycling, enhancing the green credentials of this pathway.[14][16] The reaction can be driven to completion by using an excess of methanol or by removing one of the products.[14]

Urea Alcoholysis (Methanolysis)

The urea alcoholysis route presents an attractive alternative, utilizing inexpensive and readily available raw materials: urea and methanol.[17][18][19] This method avoids the use of toxic or explosive substances and operates under relatively mild conditions. The reaction proceeds in two main steps, with methyl carbamate (MC) as a key intermediate.[20][21][22]

Step 1: NH₂CONH₂ + CH₃OH ⇌ NH₂COOCH₃ (Methyl Carbamate) + NH₃ Step 2: NH₂COOCH₃ + CH₃OH ⇌ (CH₃O)₂CO + NH₃

The primary challenge in this process is that the reactions are reversible.[23] To achieve high yields, the ammonia (NH₃) byproduct must be efficiently removed from the reaction mixture to shift the equilibrium towards the products.[20][22] This is often accomplished using reactive distillation in industrial settings.[21][24] Various metal oxides and other catalysts have been explored to improve the reaction kinetics and yield.[17][22][25]

Direct Synthesis from CO₂ and Methanol

The direct synthesis of DMC from carbon dioxide and methanol is the most idealized "green" pathway, as it utilizes a greenhouse gas as a C1 feedstock.[8][26][27]

Reaction: 2 CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

However, this route is severely limited by thermodynamics.[26][28] The high stability of the CO₂ molecule and the low equilibrium constant of the reaction result in very low conversion rates under standard conditions.[13][26] To overcome this barrier, research has focused on two main strategies:

-

Catalyst Development: Designing highly active catalysts, such as CeO₂-ZrO₂ mixed oxides, to lower the activation energy.[13][29][30]

-

In-situ Water Removal: Employing dehydrating agents (e.g., molecular sieves, 2-cyanopyridine) or membrane reactors to remove the water byproduct, thereby shifting the thermodynamic equilibrium toward DMC formation.[13][26][28]

While promising, achieving economically viable yields via direct synthesis remains a significant scientific challenge.[29]

Comparative Analysis of Synthesis Routes

The choice of a synthetic method depends heavily on the application, scale, and available resources. For research applications, factors like simplicity, safety, and yield are paramount.

| Synthesis Route | Key Reactants | Typical Catalyst | Advantages | Disadvantages |

| Oxidative Carbonylation | Methanol, CO, O₂ | Cu-based (e.g., CuCl) | High selectivity; established industrial process.[2][10] | Requires handling of toxic CO; catalyst deactivation.[2][8] |

| Transesterification | Cyclic Carbonate, Methanol | Basic catalysts (e.g., KF/Al₂O₃, MgO) | High yields (up to 88%); mild conditions; uses CO₂ in the first step.[14][15] | Two-step process; requires separation of diol byproduct.[15][31] |

| Urea Alcoholysis | Urea, Methanol | Metal oxides (e.g., ZnO) | Inexpensive, renewable raw materials; safe process.[17][18][32] | Reversible reactions require efficient ammonia removal; can have low yields.[17][19][23] |

| Direct Synthesis from CO₂ | Methanol, CO₂ | Metal oxides (e.g., CeO₂-ZrO₂) | Utilizes CO₂ as feedstock; 100% atom economy (in theory).[8][26] | Thermodynamically unfavorable; very low conversion without water removal.[26][28] |

Illustrative Workflows and Mechanisms

Visualizing the flow of materials and the transformation pathways is crucial for understanding and implementing these synthetic strategies.

Caption: Overview of major phosgene-free synthetic routes to Dimethyl Carbonate (DMC).

Caption: Key mechanistic stages in the base-catalyzed transesterification of ethylene carbonate.

Laboratory-Scale Synthesis Protocols

The following protocols are designed to be illustrative for a standard research laboratory setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of DMC via Transesterification of Ethylene Carbonate

This method is adapted from procedures demonstrating high yield and selectivity using solid base catalysts.[14] It is well-suited for lab scale due to its mild conditions and use of a recyclable catalyst.

Materials:

-

Ethylene Carbonate (EC)

-

Anhydrous Methanol (MeOH)

-

Catalyst: 20 wt% KF on Mg-Fe bi-metal oxide (or a similar solid base like calcined MgO)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard distillation apparatus for purification

Procedure:

-

Catalyst Preparation (if required): Prepare the solid base catalyst as per literature procedures. For example, impregnate Mg-Fe oxide support with a potassium fluoride (KF) solution, followed by drying and calcination at 400-600 °C.[14]

-

Reaction Setup: In a 250 mL round-bottom flask, add ethylene carbonate (e.g., 0.1 mol), anhydrous methanol (e.g., 0.8 mol, an 8:1 molar ratio to EC), the prepared catalyst (e.g., 2-5 wt% relative to reactants), and a magnetic stir bar.[14]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC). A reaction time of 2-4 hours is typical to approach equilibrium.[14]

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with methanol, dried, and stored for reuse.

-

Product Isolation and Purification:

-

The filtrate contains DMC, unreacted methanol, and the ethylene glycol (EG) byproduct.

-

First, remove the excess methanol using a rotary evaporator or simple distillation.

-

The remaining mixture of DMC and EG can be separated by fractional distillation under reduced pressure. DMC has a much lower boiling point (90 °C at atm. pressure) than EG (197 °C).

-

-

Characterization: Confirm the purity of the distilled DMC using GC and its identity via ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of DMC via Urea Alcoholysis

This protocol outlines a batch process for the urea-based synthesis. Achieving high yields in a simple batch setup is challenging due to the need for ammonia removal, but this procedure demonstrates the core transformation.

Materials:

-

Urea

-

Anhydrous Methanol (MeOH)

-

Catalyst: Zinc Oxide (ZnO) or Polyphosphoric acid[17]

-

High-pressure autoclave with magnetic stirring and temperature control

-

Gas outlet/trap for ammonia

Procedure:

-

Reaction Setup: Charge the high-pressure autoclave with urea (e.g., 1 mol), anhydrous methanol (e.g., 5-10 mol), and the catalyst (e.g., 1-5 mol% ZnO).

-

Reaction: Seal the autoclave and begin stirring. Heat the reactor to the target temperature (e.g., 140-180 °C).[17][22] The pressure will rise due to the formation of ammonia.

-

Ammonia Removal (Crucial Step): To drive the reaction, the ammonia byproduct must be vented. CAUTION: This must be done with extreme care. Periodically and slowly vent the gas phase from the autoclave through a line into an acid trap (e.g., a bubbler with dilute sulfuric acid) to neutralize the ammonia. This step is critical for shifting the equilibrium to favor DMC formation.[22]

-

Reaction Monitoring: The reaction can be run for several hours (e.g., 4-8 hours). The progress can be tracked by cooling the reactor, taking a liquid sample, and analyzing by GC for the consumption of methyl carbamate and the formation of DMC.

-

Workup and Purification:

-

After the reaction, cool the autoclave to room temperature and vent any remaining pressure safely.

-

Filter the reaction mixture to remove the solid catalyst.

-

The purification follows a similar path to the transesterification method: remove excess methanol by rotary evaporation, followed by fractional distillation to separate DMC from unreacted intermediates and byproducts.

-

-

Characterization: Analyze the final product for purity and identity using GC and NMR spectroscopy.

Applications in Drug Development and Organic Synthesis

The primary application of DMC in a research context is as a green methylating agent.[33][5] It serves as a safer replacement for highly toxic and carcinogenic reagents like dimethyl sulfate and methyl iodide.

Advantages as a Methylating Agent:

-

Low Toxicity: Significantly safer to handle than traditional methylating agents.[1][33]

-

Green Byproducts: The methylation reaction typically produces methanol and CO₂, which are benign. The reaction is often catalytic, avoiding the formation of inorganic salt waste.[3]

-

High Selectivity: DMC shows unprecedented selectivity for mono-methylation, especially with substrates prone to multiple alkylations like primary amines or active methylene compounds.[3][34]

Causality of Reactivity: The reactivity of DMC is tunable by temperature. At lower temperatures (e.g., 90 °C), it tends to act as a methoxycarbonylating agent. At higher temperatures (180 °C or above), it functions as a methylating agent.[3] This dual reactivity is a key feature. The methylation process proceeds via a nucleophilic attack on the methyl group, with the methoxycarbonyl group acting as the leaving group. This process is less facile than with methyl halides, meaning DMC is a weaker but more selective methylating agent.[1] This lower reactivity often necessitates higher temperatures or the use of an autoclave to proceed at a reasonable rate.[1]

Caption: Temperature-dependent reactivity of Dimethyl Carbonate with nucleophiles.

Safety and Handling

While significantly safer than many traditional reagents, DMC is not without hazards.

-

Flammability: It is a flammable liquid with a low flash point of 17 °C.[1] It should be handled away from ignition sources.

-

Handling: Standard laboratory safety practices, including the use of a fume hood, gloves, and safety glasses, are required.

Conclusion

Dimethyl carbonate stands as a testament to the principles of green chemistry. Its synthesis has evolved from hazardous phosgene-based methods to a variety of safer, more sustainable routes, including transesterification and urea alcoholysis. For the research scientist, DMC provides a versatile and low-toxicity reagent for methylation and carbonylation, enabling the development of cleaner synthetic protocols. Understanding the causality behind its synthesis and reactivity allows researchers to harness its full potential, contributing to safer and more environmentally responsible chemical innovation.

References

-

Title: Dimethyl carbonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Green organic syntheses: organic carbonates as methylating agents Source: PubMed URL: [Link]

-

Title: Recent progress in phosgene-free methods for synthesis of dimethyl carbonate Source: De Gruyter URL: [Link]

-

Title: Mini Review: Study of The Synthesis of Dimethyl Carbonate and Methyl Carbamate Through Urea Methanolysis Route Source: AIP Publishing URL: [Link]

-

Title: PHOSGENE-FREE DIMETHYL CARBONATE PRODUCTION Source: CORE URL: [Link]

-

Title: Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used Source: MDPI URL: [Link]

-

Title: Synthesis of dimethyl carbonate from methanol and CO2 under low pressure Source: RSC Publishing URL: [Link]

-

Title: Catalytic processes for the direct synthesis of dimethyl carbonate from CO2 and methanol: a review Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: PHOSGENE-FREE DIMETHYL CARBONATE PRODUCTION Source: ScholarlyCommons URL: [Link]

- Title: Process for Producing Dimethyl Carbonate Source: Google Patents URL

-

Title: The chemistry of dimethyl carbonate Source: PubMed URL: [Link]

-

Title: Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides Source: PubMed URL: [Link]

-

Title: PHOSGENE-FREE DIMETHYL CARBONATE PRODUCTION Source: ResearchGate URL: [Link]

-

Title: Dimethyl Carbonate as a Methylating Agent. The Selective Mono-C-methylation of Alkyl Aryl Sulfones Source: CORE URL: [Link]

-

Title: Plant-wide process design of producing dimethyl carbonate by indirect alcoholysis of urea Source: ResearchGate URL: [Link]

-

Title: Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst Source: RSC Publishing URL: [Link]

-

Title: A Review of Catalysts for Synthesis of Dimethyl Carbonate Source: MDPI URL: [Link]

-

Title: Synthesis of Dimethyl Carbonate from Urea and Methanol Source: OSTI.GOV URL: [Link]

-

Title: Dimethyl Carbonate Synthesis by Methanol Oxidative Carbonylation Source: ResearchGate URL: [Link]

-

Title: Dimethyl Carbonate Synthesis via Transesterification of Propylene Carbonate Using a Titanium–Praseodymium-Based Catalyst Source: ACS Publications URL: [Link]

-

Title: Production of Dimethyl Carbonate via Alkylene Carbonate Transesterification Catalyzed by Basic Salts Source: ACS Publications URL: [Link]

-

Title: Synthetic routes for dimethyl carbonate (DMC) production (discussed in this review). Source: ResearchGate URL: [Link]

-

Title: Green Synthesis of Dimethyl Carbonate from CO2 and Methanol: New Strategies and Industrial Perspective Source: ResearchGate URL: [Link]

-

Title: Mini review: Study of the synthesis of dimethyl carbonate and methyl carbamate through urea methanolysis route Source: AIP Publishing URL: [Link]

-

Title: Review of Dimethyl Carbonate (DMC) Manufacture and Its Characteristics as a Fuel Additive Source: Taylor & Francis Online URL: [Link]

-

Title: Theoretical study of dimethylcarbonate production by urea alcoholysis Source: Butlerov Communications URL: [Link]

-

Title: Synthesis of Dimethyl Carbonate by Oxidative Carbonylation of Methanol over Cu Catalysts Source: KISTI URL: [Link]

-

Title: Synthesis of dimethyl carbonate from oxidative carbonylation of methanol catalyzed by [Cu(phen)(OAc)2]2 Source: Atlantis Press URL: [Link]

-

Title: Advances in Study on Methanol Oxidative Carbonylation to Dimethyl Carbonate Source: ResearchGate URL: [Link]

-

Title: New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites Source: PubMed URL: [Link]

-

Title: New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites Source: MDPI URL: [Link]

-

Title: PHOSGENE-FREE DIMETHYL CARBONATE PRODUCTION Source: Semantic Scholar URL: [Link]

-

Title: The Multifaceted Benefits of Dimethyl Carbonate in Chemical Synthesis Source: NINGBO INNO PHARMCHEM URL: [Link]

-

Title: Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used Source: ResearchGate URL: [Link]

-

Title: Applications of Dimethyl Carbonate for the Chemical Upgrading of Biosourced Platform Chemicals Source: ACS Publications URL: [Link]

- Title: A process of preparing dimethyl carbonate by oxidative carbonylation of methanol Source: Google Patents URL

-

Title: DMC synthesis by transesterification of propylene carbonate and methanol over CaO near room temperature Source: ResearchGate URL: [Link]

-

Title: Developments in the production and application of dithis compound Source: ResearchGate URL: [Link]

-

Title: Application of dimethyl carbonate as a green chemical. Source: ResearchGate URL: [Link]

-

Title: Highly Efficient and Selective Synthesis of Methyl Carbonate-Ended Polycarbonate Precursors from Dimethyl Carbonate and Bisphenol A Source: ACS Publications URL: [Link]

-

Title: Gas-Phase Synthesis of Dimethyl Carbonate from Methanol and Carbon Dioxide Over Co1.5pw12o40 Keggin-Type Heteropolyanion Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over CexZr1-xO2 and [EMIM]Br/Ce0.5Zr0.5O2 Source: ACS Publications URL: [Link]

-

Title: Synthesis of dimethyl carbonate from methanol and CO2 under low pressure Source: RSC Advances URL: [Link]

-

Title: Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances Source: MDPI URL: [Link]

-

Title: Synthesis of dimethyl carbonate by urea alcoholysis over Zn/Al bi-functional catalysts Source: Shanxi Institute of Coal Chemistry, Chinese Academy of Sciences URL: [Link]

Sources

- 1. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gas-Phase Synthesis of Dimethyl Carbonate from Methanol and Carbon Dioxide Over Co1.5pw12o40 Keggin-Type Heteropolyanion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. CN104892423A - A process of preparing dimethyl carbonate by oxidative carbonylation of methanol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. US20170057904A1 - Process for Producing Dimethyl Carbonate - Google Patents [patents.google.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. DSpace [repository.upenn.edu]

- 22. osti.gov [osti.gov]

- 23. butlerov.com [butlerov.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of dimethyl carbonate by urea alcoholysis over Zn/Al bi-functional catalysts----ä¸å½ç§å¦é¢å±±è¥¿ç ¤çåå¦ç 究æ [sxicc.ac.cn]

- 26. Catalytic processes for the direct synthesis of dimethyl carbonate from CO2 and methanol: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis of dimethyl carbonate from methanol and CO 2 under low pressure - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06676E [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. nbinno.com [nbinno.com]

- 34. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Comparative Toxicology of Dimethyl Carbonate and Dimethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of industrial and pharmaceutical chemistry, the choice of reagents is dictated not only by reactivity and cost but increasingly by safety and environmental impact. Dimethyl sulfate (DMS) has long been a workhorse methylating agent, prized for its high reactivity. However, its extreme toxicity and carcinogenic potential have driven a search for safer alternatives. Dimethyl carbonate (DMC) has emerged as a leading "green" substitute, offering a dramatically different toxicological profile. This guide provides a detailed comparative analysis of the toxicological properties of DMS and DMC, elucidating their distinct mechanisms of action, summarizing key toxicity data, and outlining standard protocols for their assessment. A core focus is placed on the mechanistic differences: DMS acts as a potent, direct-acting genotoxic agent through SN2 alkylation of DNA, whereas DMC's toxicity is primarily mediated by its metabolic breakdown products and it is not considered a carcinogen.[1][2] This fundamental divergence in biochemical interaction underpins the profound difference in their safety profiles and dictates their handling and application in research and development.

Toxicological Profile of Dimethyl Sulfate (DMS): A Potent Genotoxic Alkylating Agent

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful methylating agent used extensively in organic synthesis.[3] Its high reactivity, however, is directly linked to its severe toxicity. DMS is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is considered a "select carcinogen" by OSHA.[2][4][5]

Mechanism of Action: Direct DNA and Protein Alkylation

The primary mechanism of DMS toxicity is its function as a strong alkylating agent.[2] It operates via a bimolecular nucleophilic substitution (SN2) mechanism, transferring a methyl group to nucleophilic sites on biological macromolecules.

-

DNA Methylation: DMS readily methylates DNA, almost exclusively at nitrogen sites. The primary targets are the N7 position of guanine and the N3 position of adenine.[6] This direct alkylation of DNA can lead to base mispairing during replication, DNA strand breaks, and chromosomal aberrations, forming the basis of its mutagenic and carcinogenic properties.[2][5][7]

-

Protein Alkylation: DMS also methylates proteins, which can disrupt their structure and function, contributing to cellular toxicity.

The danger of DMS is compounded by its insidious nature; it lacks strong warning properties like a pungent odor, and the severe effects of overexposure can be delayed by 6 to 24 hours.[2][3]

Acute and Chronic Toxicity

DMS is highly toxic via all routes of exposure—inhalation, ingestion, and dermal contact.[3][8]

-

Acute Effects: Short-term exposure can be fatal. It is extremely corrosive and irritating to the skin, eyes, and respiratory tract.[2][7][9] Contact with the liquid can cause severe burns, and inhalation can lead to pulmonary edema (a build-up of fluid in the lungs), which can be delayed and is a medical emergency.[2][9] Systemic effects include damage to the liver, kidneys, heart, and central nervous system.[10][11]

-

Chronic Effects: Prolonged or repeated exposure can damage the lungs.[10] The most significant chronic effect is its carcinogenicity. Animal studies have demonstrated that inhalation exposure can induce tumors in the nasal passages and respiratory tract.[4][11][12]

Genotoxicity, Mutagenicity, and Carcinogenicity

DMS is a potent genotoxic agent, consistently showing positive results in a wide range of in-vitro and in-vivo assays for genetic damage.[2][5]

-

Mutagenicity: It induces mutations in bacterial and mammalian cell cultures.[2]

-

Carcinogenicity: IARC classifies DMS as Group 2A, "probably carcinogenic to humans," based on sufficient evidence in experimental animals and strong evidence of its genotoxic mechanism.[5][13] The US EPA similarly classifies it as a Group B2, probable human carcinogen.[4][11]

Toxicological Profile of Dimethyl Carbonate (DMC): A Low-Toxicity "Green" Reagent

Dimethyl carbonate (OC(OCH₃)₂) is increasingly favored as a replacement for DMS and other toxic reagents like phosgene.[14] It is considered a "green" solvent and reagent due to its low toxicity and biodegradability.[1][14] In the United States, it is exempt from many restrictions placed on volatile organic compounds (VOCs).[1]

Mechanism of Action: Metabolism-Mediated Toxicity

Unlike DMS, DMC is a weak methylating agent.[1] Its toxicological profile is not driven by direct alkylation of DNA but rather by its metabolism.

-

Metabolism: In the body, DMC is hydrolyzed by esterase enzymes into methanol and carbon dioxide.[1][14] Methanol is subsequently metabolized to formaldehyde and then to formic acid.

-

Toxicity Source: The toxicity associated with DMC is primarily due to these metabolites, particularly methanol.[1][14] Therefore, accidental ingestion or significant exposure should be treated as methanol poisoning.[1]

Acute and Chronic Toxicity

DMC exhibits low acute toxicity across oral, dermal, and inhalation routes.[14][15]

-

Acute Effects: It is not considered irritating to the skin or eyes.[15][16] While inhalation of high vapor concentrations can cause symptoms like headache and dizziness, it is significantly less hazardous than DMS.[17]

-

Chronic Effects: Available data suggest DMC does not have adverse reproductive or fertility effects.[15] There is currently no data to suggest DMC is a carcinogen.[1][15][18]

Genotoxicity, Mutagenicity, and Carcinogenicity

The genotoxic potential of DMC is vastly different from that of DMS.

-

Mutagenicity: All available test data indicate that DMC does not cause mutagenic effects.[15]

-

Carcinogenicity: DMC is not classified as a carcinogen.[1][16][18] This is the most critical distinction from DMS and the primary driver for its adoption as a safer alternative.

Comparative Toxicology: A Head-to-Head Analysis

The fundamental difference in the mechanism of action—direct electrophilic attack by DMS versus metabolism-mediated effects of DMC—results in dramatically different toxicological profiles.

Quantitative Comparison of Acute Toxicity

The following table summarizes key quantitative toxicity data, illustrating the stark contrast between the two compounds.

| Toxicological Endpoint | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Reference(s) |

| LD₅₀ (Oral, Rat) | 205 - 440 mg/kg | >5,000 - 13,000 mg/kg | [2][3][8][19] |

| LD₅₀ (Dermal, Rabbit) | Not widely reported, but readily absorbed and corrosive | >2,000 - >5,000 mg/kg | [17][19][20] |

| LC₅₀ (Inhalation, Rat) | 45 ppm (0.23 mg/L) for 4 hours | >5.36 mg/L for 4 hours | [3][17][18][20] |

| Carcinogenicity (IARC) | Group 2A (Probably carcinogenic to humans) | Not classifiable/Not listed | [2][5][18] |

| Mutagenicity | Positive in numerous assays | Negative in available assays | [2][15] |

| Skin/Eye Irritation | Corrosive, causes severe burns | Not an irritant | [2][15][16] |

Mechanistic Differences in Genotoxicity

The following diagram illustrates the divergent pathways of DMS and DMC at the cellular level, highlighting why DMS is a potent carcinogen while DMC is not.

Caption: Divergent toxicological pathways of DMS and DMC.

Regulatory Landscape and Occupational Exposure Limits (OELs)

The significant difference in toxicity is reflected in the OELs set by regulatory bodies.

| Exposure Limit | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Reference(s) |

| OSHA PEL (8-hr TWA) | 1 ppm (skin) | Not established | [9][21] |

| NIOSH REL (10-hr TWA) | 0.1 ppm (skin, potential carcinogen) | Not established | [9][22] |

| ACGIH TLV (8-hr TWA) | 0.1 ppm (skin, suspected human carcinogen) | 100 ppm (recommended) | [1][9][10] |

Standardized Toxicological Assessment Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols are essential. Below are outlines for two key assays relevant to the assessment of chemicals like DMS and DMC.

In Vitro Genotoxicity: The Bacterial Reverse Mutation Test (Ames Test)

Causality: The Ames test is a foundational screen for genotoxicity.[23] It assesses a chemical's ability to cause mutations in the DNA of specific bacterial strains.[24][25] Since carcinogenicity is often linked to mutagenicity, a positive Ames test is a strong indicator of potential carcinogenic hazard. DMS is a known mutagen and would be positive in this assay, while DMC is not expected to be mutagenic.[2][15]

Self-Validation: The protocol includes both negative (solvent) and positive controls (known mutagens) to validate the sensitivity of the bacterial strains and the test conditions. The optional inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of chemicals that become mutagenic only after metabolic activation.[24][26]

Step-by-Step Methodology (Plate Incorporation Method):

-

Strain Preparation: Cultures of several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100), which carry mutations in the histidine operon (his-), are grown overnight.[24] These strains cannot synthesize histidine and require it for growth.

-

Preparation of Test Mixtures: For each concentration of the test substance, a tube is prepared containing:

-

The test substance (or control) dissolved in a suitable solvent (e.g., DMSO).

-

0.1 mL of the bacterial culture.

-

0.5 mL of S9 mix (for metabolic activation) or a buffer.[24]

-

-

Top Agar Addition: 2.0 mL of molten top agar containing a trace amount of histidine is added to each tube. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

-

Plating and Incubation: The mixture is vortexed gently and poured onto a minimal glucose agar plate (the bottom agar), which lacks histidine.[24] The plates are inverted and incubated at 37°C for 48-72 hours.[24]

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a his+ state can synthesize their own histidine and will grow into visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[27]

In Vivo Acute Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

Causality: This in vivo test provides information on the acute toxicity of a substance after a single oral dose, which is critical for hazard classification and labeling.[28][29] The method is designed to classify a substance into a GHS toxicity category rather than determining a precise LD₅₀ value, thereby minimizing animal use.[28][30][31]

Self-Validation: The study follows a stepwise procedure where the outcome of dosing at one level determines the next step.[28] The use of healthy, standardized laboratory animals and clear clinical endpoints (mortality, specific signs of toxicity) ensures the validity of the classification.

Step-by-Step Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rats (typically females, as they are often slightly more sensitive) of a standard strain are used.[28][29] They are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.[31]

-

Dose Administration: A stepwise procedure is used, starting with a predefined dose (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected).[28][31] The substance is administered as a single dose by gavage.

-

Sequential Dosing: A group of 3 animals is used in each step. The outcome of the first group determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

This continues until a clear outcome for classification is achieved.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes for at least 14 days.[30]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any treatment-related pathological changes.

-

Classification: Based on the number of animals that die at specific dose levels, the substance is assigned to a GHS toxicity category.[28]

Conclusion: Implications for Research and Drug Development

The toxicological chasm between dimethyl sulfate and dimethyl carbonate is profound and mechanistically driven.

-

Dimethyl Sulfate remains a highly effective but extremely hazardous reagent. Its use demands stringent safety protocols, including specialized ventilation, personal protective equipment, and continuous monitoring, due to its high acute toxicity, corrosivity, and status as a potent, direct-acting genotoxic carcinogen.

-

Dimethyl Carbonate presents a vastly superior safety profile. It is a low-toxicity, non-carcinogenic, and biodegradable alternative.[1] Its toxicity is indirect, mediated by metabolism to methanol at high doses, a well-understood and manageable mechanism.

For researchers and drug development professionals, the choice is clear whenever synthetic pathways allow: substituting DMC for DMS significantly reduces risks to personnel and the environment. This technical guide underscores that a deep, mechanistic understanding of toxicology is not merely a regulatory hurdle but a fundamental pillar of responsible science and sustainable chemical practice. The continued adoption of greener, safer alternatives like DMC is a critical step forward for the entire scientific community.

References

- Dimethyl carbonate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7Az9-eA_O8C_HYtEeqoxQu5MpmGtkxMrdlP1C343pyhUayQ833YV9t5JAnNfW6oraDvPlaJzr2gpVMQ7GpIXPPv6vcmqjEc-rDCG5v5qYny05Q24sM8InboV8HzTMqOZ5LYP9e_66V6hgA==]

- VYSKOCIL, A., & VIAU, C. DIMETHYL SULFATE: REVIEW OF TOXICITY. [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn9NRKour5a2Z0UbP9666YSdl8pBkZHrcmbFS7eQn5CzVIc-bA8qH2y81_fdepSbU-oqtvy2O8Hl-Ni6ZZZzsVXTG-Hrg7nOJa9AWNHtIFVjC-FSVcMq8FvD9clnRykPRTQx-doMkez_bacC3rz2y8UQ==]

- Product Safety Summary for Dimethyl carbonate. (2012). JCIA BIGDr. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4NY4KCEGto8aRAaPCWaV3S18llHtKusv80KdzuAs11IoXiNAKFMoMmN9rd7IEga2GhbSWJERhZ2Wd8EVUyeUGlx36MmXE2gNgjHIbhJ_ZUPYTOc0lwae8LPyzUmaVDo4UDmt_R5KK_9n2EpJpWATMCKpUUY51325MRbllqVZH3s_HZJY7PANRqKmXAJs=]

- Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6CVtT8n73R2vm96ouXv_0B79iyKgCis_W7ZN8KQ-xDsHNVMWLc3_mGNCEeRxjxh_wp1RcZZhrWBKbhgWCANPo4e7-b0fGZfomeOsX8Nj1pEt04BLvEYQPZ0UthK3t10ONchOUHT-OWQcZnvw=]

- Dimethyl sulfate-Hazard and Toxicity. (2019). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_TlwC4R4J9jwMome_0_6v031Wt2xKBQFpEJqqBqdfNbS79qM2kfy543l8sGuaNzc5G3-bjKP4RgSdeMJgQOkHRvmC8MqJkI2NqwXD5Po4ZKhCnuonBUDu9jBf3xdUDVGOZam0uzfuFEY9gzwRgkq5RoHlm-EyIdH7UOj8i7hcvE3lgqPy1j0x]

- Dimethyl sulfate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbvIq23DQYZ3F7urtqzGo9o9WpWZQAM7aJzLWdDsxrwB-9tOuTLWLM6Q462jd2LA0wkRl0XGtwWFwte8gAidqOhmH873rR4w9B4lV5Vv1bPh09jA3frEKcnNqlZKRTyc09HLsPAlAiFIk=]

- Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNCbOUaDmPKiWkEOXVJSx8upmf_T03AJYfAIXUGef9aTbLFPQcgNc4p9kv3eYmDDFstNrTB9USm_EBAiXwD2np9AEYi1ffzuW6VYeWyLWmUGJ2codwNTT0h1ml8Ue8Exumfgq5FJ2p8Q9dmKbQMUfSA==]

- Dimethyl sulfate (HSG 29, 1989). Inchem.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuz9QXxdKtuSvabYIUT4e8oObx9DOfRNcCEeCtfMUEWD9UHUnTRUOjtQl5-cSQgENrpSUgaRA_HUnxMJDPH6yRplboR3b2_pt1hRqd2WsuTVeixiEylVp5_1emtiXF_ihITFg-8nU88eoGFfT4xQ==]

- Ames Test Protocol. (2025). AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_lzb1E03LwKxVH_Luuqzr2vgnXFSWF9KWhKRy9n2etDIFDoQC3QieYKQwuFynEIMAC7-x10xYuQguhrrCeL2TXJmWBbb2Hf-0_ebPurKD-DyprdAs58ffTHoYv8hUbuUzdkxEQVCOebR4rPUXS5kZvkXXcaKDMO_buWU7U5ekaw==]

- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEof8Dh7-rWXTTDrjJMQUMdWkDLhE-zVAxa0RrClBAK0kSGT2r1xJpERn1AujV5PEN_IM8PjOF_HoklMpv82jgdmb5f31n4JXRX_32Yg3Vj10H8WrLUFYNaeV0_BKCHHbxKfHcXaJB_SWPrqzpDxg==]

- Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-AfdAUuPy9DemCR8hGyegSuvSmIeBFks3DGDPqZ6Q2Ws66d8JWVu8DLQ7Ho7-VTl6wEKs3ccTvEhHYCtifpjU2PoIRc9r6tizVTtiKDtyTitIOsNvjgxaCW9JWWM4haQ60qWmOvKYl96NffOn6ZFd8VNo6_qG9u9v90B0]

- OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXp9Akw-AEQdPb3iXld_IFm6F5vDl8NrFN0Qaacq9MTtbuQ3D69zVAcEM9C7IyFlRe2zHzXkbaVLS4x8jzF6qoztR2tIuTQ_laJ7JHyLu0hJy9cAb2HweCqzib7jlNB6PEkKSLKVWBeuf9-_hDVdzu6hmzlXcLmzCD0b-0PI8yDOjGYh579S2SszGHdAOa8SapHvw164I0]

- Screening Assessment for the Challenge Sulfuric Acid, Dimethyl Ester (Dimethyl Sulfate). Canada.ca. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGUIZL-3vBJUiNZrFoHdbMAd9Wouzn51SeFUZ98dOY2C63tygVB_WbjetTS9FryX8HXwQfWBJRjbfsC3YMNgaKzylIxV6bsJ3B3noKozEloGQkT2MoC58ZP7ulRTOc1LaVFvPh5--QJJ7EwbEs5QYEYya5WeO-4I3WGUmcdmQUxx_V8d-qPOdME0HYizTehrrveg7w6ud3jpBATXnCLX5ELq4FEsSV8dIHW-XEYStS2sJY9fute-Wweh7sG74DdFGEhKEBsNe1VJaR-lmXhIkIqX8-WLx0dVJ3_5BR5C_8g1rtwHauEywYQqKBlg==]

- DIMETHYL SULFATE. [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE98Ra9IA5OCZ0Aumkx1nV6Q_oURoj79XRteUz0diw92DPMnpjFHJPBli2Qg3NJALek9fFGv-nZHIl30FYbGjWhw1yfBB5X1CDh37NQP4OKusgYbhVrOp65IqoCU9S6NM8Fhs3xqg4op_DfmhgHJ7spjxc4QnoY8Zs=]

- Dimethyl Sulfate (IARC Summary & Evaluation, Volume 71, 1999). Inchem.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWi6CMo_F2zgfi_JZJCa3z6Ajyfdq4h49ugXMXEX7C7oiQDHCaob9OHikDBKT7jhls1Rtg9LQLgsUlNJEltOY3w_r6zchI2Q8vqud1wkrdS4i7BDpqt0_MkNjATs6q0aEVXHhoNyIyIC1zNHxyjksP2aK6tSYf1O6Kag==]

- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4alD8d3MQXfnK24zimUNHf0v3iveGie_8s6_J9rNZmkNGYLw435n-hnAhfz8VAfuPadMCh8KqZLpIUjh5RNExGT5-iieYziNCB8GJU-uHj8x_24cp6zJU87BlXI_fJal6vAYrN2m5IimCJP_trEGKQRuqO4H5kAT9lKSFLXHqqaLs-T6P9Y0BeT9Q2jkr6pOq9AlLbOl6JPjYQTMHNkqW080MMuqvubGAgXsnIbk=]

- Safety Data Sheet: Dimethyl carbonate. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHensiBPhWzXc4CG7D9iB_I_lg732lzHsfyTJKFPrfjv6J5dU51PNtcISGWJNJ9W2ZS5dvfl_VD_yF1jWva3QQQtAuzVWhtmDOs7cGfEiAHVD6kCVLEvWHdaQMyZGyzCTPJqTJd64EuTt0TuLjTKqcJxB2D81xItrehZ-1br_WCpiM9MQ==]

- Dimethyl Sulfate. EPA. [URL: https://vertexaisearch.cloud.google.

- APPENDIX A. (2010). AQMD. [URL: https://vertexaisearch.cloud.google.

- Dimethyl sulphate. (2014). Gezondheidsraad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI8amMLFHfMtZezi0Kmdmrf98lHoFqSiK8od4tSuMeee2frfac9tGN97SknUQ4w_mYkXVw4Lob6NDQxrPt0Kw85dLRA7fFdjHiIG0DnqT4w-Qgl5cxzIq73hcK7wJ0pMooHR5ieQlaKI9eEHQ_qD2oXKhr9XsRNlZ5b1NnNANZQqc3rF2_MftbiFGzwSxvp8RGEW0IEBT6p8_S01LXuUWhy-L37DWCKCLR-oPrWw4BXmbefHWhs5FPis--XVsSGnOIEOo=]

- Safety Data Sheet: dimethyl carbonate. Valudor Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyLv8pV1GqKO8BL4tyJMeOlT4v1V_VD62sT_X5nKihnYGsEKc78_LBqo-qHrFbdx-pRxusCRrBbdcE1xwRLU_bKFTx6JGOq9ymx8XlduD-3R5a8wG870FY1FQObYqjuTcgT9Ju5vr_j3QDqBAQWZ6IjHUzKkOtttX1YwWUvKDa4-4J2FE=]

- Dimethyl sulfate (EHC 48, 1985). Inchem.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7TlYt-EdXIC216BTtpC5Ud8-Y3pY4bqQq1zOyj82PgT_XQobOjWrn3m4G6TojpXOFwo-4YkBTvJQ1gFq00vadw3jtPcssWHLQQLTM08_JiDHa0N_tp1pQ_oL-9hHCal4ZSQnsbmn486-hcVfk]

- Dimethyl carbonate MSDS. (2005). Sciencelab.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2TYv8FtC5VHsJni1ladthsg45bgCDXtZzkdxuyMoYFCihVJjgLdBT3IoDKjzCBAHe8Ij7gcRLZAPheDuJBGhsojttF-yrvxybLqgU9wGyz-jCVU2AT4okidGnN-7IEiSnJKHbM6-j_uhlAs85pYW0pPUv4yXwBMmhUBZ-fvHTiJ7tbzAkTntlyyasdMvt4HY=]

- Dimethyl sulfate - IDLH. NIOSH - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEj67sFfNrKfnCwguk6kkQWDE7Rfe6kplnz6A0xDREA2be9ce10ykAa-8AJZyj30a-6n51TohDIvCRwuZ_FygNgG3zKOBKwYoU738kGyJvJCPJ1OuJ6TD8kG-d4rmLF_4AUZR]

- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp70iOuuwpDMX7jXO5oP7gZhex9xOuJB4HpYinDrI6BVXaP7Kjn_J0LeAZs7gnxN3zYhxCx1ZZyrwhFCgQuqUhagu4HuifxZa1X3ykDzdxYcRHtP9xUdYl5sAf1jbsZMvnrA==]

- DIMETHYL SULFATE. (2020). Occupational Safety and Health Administration - OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLPN5U-iUo3dbXXUiCTTwUT1Bi58bakckQ-eaLtVV90fq2EvBIlOSbiCcBzHTi3jq26h31wvx3cznxr4RzeXZnrL0qcK0Xk0pqJaLJczWRiLtPbQb9riR618eYjEHVMWA=]

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt8UszvOtPtkyIdh7F4LYwRS_f782rdRbvvnh9cMgjycFrWr7YyvpDquSwlrMmMGdAElxJzta7-uJ5BYHrmy2op-rYI4gy79jhcQhST0lfNzvLE3O2bJheP3fEaDw4Af-JblWbAQ4LfeYe58ldt9ikXWpucdImb49SrBCXjbyIjglm8rIKykSnNpWusr5yQNm9seFJtCaH4_ofDsMPBfm6RknTw5U4gxVR]

- Dimethyl carbonate - Safety Data Sheet. (2025). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2yOGKt523DpuuvUGnnjI7fJnmsUH3uKPNKF9MDh0Ej93LopHHJMQSmgG8IRpByZfUo4Ez9OjJoXelJYGL7aXKw0YqXCjpF_av_J1maUfRTu-Y9U1M1k1_tFyYeFXQ2GHJXRLeAYhF4XnYxvVZuoyt6gr_]

- OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsTPkAweBj0OjDyoUIUe-Jfmo464-mcEJV7erJxCxo_tThEYxvJSDaFpHtB17BgEEcsErT0snpwLHc41ANhpI-mFqoMMC04BXuPtHfl_Gjpr-3N9tpvTTZVyrXFvvAGziET7n3_J0=]

- Poison Fact Sheet: Dimethyl Sulfate. [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKnB-DtkQnIxuZrzGMJCm6bdy6p5O92VvCpERu0JKhYFpw2rCpYZ7t7v2jgU5wfIQNs51l0IVO30JMC8jnmv--B-wldhMbmVu6qwjpMdSpLhgKw1MJ_kdg2p_hv9BM0PLkCHSt7yvilZq23AT7l3B_TAKy6HuPW33tusrXnP6rHN7Oytg1HvvdRua6hEs=]

- Ames Test. Charles River Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSz1Sd_MzPC4pteN8bU9Lf1xV6eqT50puwbpqQUUiVrjrZQwuDBvp6xBQuOY_pqXfUPPEkvl1YvJVgaDmBXcoUdus8sR5g8chhbGWpIJC9tvwRnx5D4wb6NRaq1Jw26TYoOufjPGqlbArYd9TgQsQgBmAEJ4RfDpLyyO_3zToIfoYC5NqKuyoGGLuX8H2TmM41L4IEkTjCJPbPI0Q5Sr2i21DHhZGn]

- The Ames Test. [No Source Provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAkRLFFUcrLkO6hc6IMX4pPHCyHo1RJwRnNdtXvDzlHQOp4hEkmmDxyns51rNuy0AF1ovcOH7_EqRKUzrnPU1BwbIolFEmWOS7Skkt6HML1vWQKiH2LhX82v1soICJLl_hTaWZxtJVzKjeiZNMWxi7yApSDrUNzLXiqxo4kLBjYZ6f0ybdNJ2UX7aI6OdqYw==]

- Safety Assessment of Dialkyl Carbonates as Used in Cosmetics. (2016). Cosmetic Ingredient Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxTRUkQqlLqb4VwHTlEi0ynjyZzZMDQlMRxCGWqn4pUZ2GyQroYenrD04nSpLrQzQzZbPDZI_lQGNq4JGyzJa5J0w5HBJBx0sOP9s3saH7Ph3q556HcKDNF7-KiYGEuCs5HZJ4vLAZ4IQsy51yGIYug4wGT6rnFYL9Cj_]

- Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL-F6UQsNd4wL0F0EZ-gFghBG_uqNGSolUsU12mYY8Vf9Kay40rLMYnhobR74nv8k8UZ1WdnAC0DA3VjskTT8b-9HFf6uNKWvbczT_iZUBWUowMQSGQ4Yq5bfINDg8xnC9vGBeVxqtug==]

- DIMETHYL SULPHATE. Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwYs0XHlaa_c3cmaaaATv16Rrvdp_G9GsvqJQE3fT5-qwQ9ZPAOcUS0rgaTAUYrfVxXtcpFcLKtz-eFdmgzHQk7gPiEqWDodz93qjxCRSKS_H7NRIzI1-7WOREU0jrXhCji4bbRuk32irqKGF3Co0oAXSd0g==]

- SAFETY DATA SHEET. (2025). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLB1N6tWapPnF8ihtyt7W5auUMLisqFIqaLVxHhrtDYDWPHjnfwAlmm-_kHHWrti0TJLLviCTFvA3PaL_ncJV1hWpmCvaNy8OkLM-GBJZ4u6Zb6oFB_f1VyPet1qg3keIhwERlNuZ8]

- SAFETY DATA SHEET. (2009). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb2VxGOX-FqWsLu-nZWWgQPJ0PTRbhQrbDggjW4eBzAd9KUGXqkAII1wLQzCwETAOHGPV_dJlLswHtxv2urNGnC_177x8ek3IaGpfB98H0cjbd2ZP1hs4tnwOpLXdiEEeuh_XZ6rkOcZX_e8Z-yaIbvBiUAFysRsIV4GyGlx7T8m0OK0ty2mN0RvTKuK4jMMsEGHwhKoLNrJFYD-oGbcE1rF4Sx0RklvlrlJtWZkABuTAcpAW7QCwxUGUlIHT_8hE_SA2G857YrE-NxtY09eHiTczvqEw02pCc]

- DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6b6djwKVfvoKo6pVXANjlCtBfiXUjxhbEOY411hXF1hSVl_5ck07VJx4YtfuzExP4xstD64nWcgxLwrMY3Xs0QLbLQ-zgb8_iYMnyw5iyQ_UVll7fljzVBityy5mM_s-iDjoa]

Sources

- 1. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 4. Screening Assessment for the Challenge Sulfuric Acid, Dimethyl Ester (Dimethyl Sulfate) - Canada.ca [canada.ca]

- 5. Dimethyl Sulfate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 6. DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dimethyl sulfate (HSG 29, 1989) [inchem.org]

- 9. nj.gov [nj.gov]

- 10. DIMETHYL SULFATE [training.itcilo.org]

- 11. epa.gov [epa.gov]

- 12. Dimethyl sulfate (EHC 48, 1985) [inchem.org]

- 13. gezondheidsraad.nl [gezondheidsraad.nl]

- 14. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jcia-bigdr.jp [jcia-bigdr.jp]

- 16. chemos.de [chemos.de]

- 17. fishersci.com [fishersci.com]

- 18. valudor.com [valudor.com]

- 19. hmdb.ca [hmdb.ca]

- 20. chemicalbook.com [chemicalbook.com]

- 21. DIMETHYL SULFATE | Occupational Safety and Health Administration [osha.gov]

- 22. Dimethyl sulfate - IDLH | NIOSH | CDC [cdc.gov]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. criver.com [criver.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 28. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 29. researchgate.net [researchgate.net]

- 30. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 31. youtube.com [youtube.com]

"biodegradability and environmental impact of dimethyl carbonate"

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Dimethyl Carbonate

Abstract

Dimethyl Carbonate (DMC) is increasingly recognized as a pivotal green solvent and reagent, supplanting more hazardous chemicals like phosgene and dimethyl sulfate in various industrial applications.[1][2] This guide provides a comprehensive technical analysis of DMC's environmental profile, with a specific focus on its biodegradability, environmental fate, and ecotoxicological impact. We synthesize data from established testing protocols, particularly OECD guidelines, to offer a clear perspective for researchers, chemists, and drug development professionals. The document elucidates DMC's classification as "readily biodegradable," its low potential for bioaccumulation, and its minimal aquatic toxicity.[3][4] Furthermore, it explores the metabolic pathways and the environmental impact of its production processes, presenting a holistic view of DMC's role within the principles of green chemistry.

Introduction to Dimethyl Carbonate: A Green Chemistry Perspective

Dimethyl Carbonate (CAS 616-38-6) is a colorless, flammable liquid with a characteristic ester-like odor.[5] Its growing prominence is not merely due to its efficacy as a solvent and a methylating/carbonylating agent but is deeply rooted in its favorable environmental and safety profile.[2][6] Unlike traditional reagents such as methyl halides and phosgene, DMC offers a non-toxic and non-corrosive alternative that circumvents the production of inorganic salt by-products.[7]

Key applications include:

-

Green Solvent: Its low toxicity and status as a Volatile Organic Compound (VOC)-exempt solvent in the United States make it a preferred substitute for toluene, xylene, and acetone in paints, coatings, and adhesives.[1][8][9]

-

Chemical Synthesis: It serves as a safer reagent for methylation and carbonylation in the production of polycarbonates, pharmaceuticals, and agrochemicals.[1][6]

-

Energy Storage: High-purity DMC is a critical component of electrolyte formulations in lithium-ion batteries, contributing to improved performance and stability.[1][10]

Its designation as a "green" chemical is supported by its low toxicity, biodegradability, and its potential to be synthesized from CO2, positioning it as a key player in sustainable industrial processes.[11][12]

Table 1: Key Physicochemical Properties of Dimethyl Carbonate

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃ | [5] |

| Molecular Weight | 90.08 g/mol | [13] |

| Boiling Point | 90-91 °C | [13] |

| Melting Point | 2-4 °C | [5] |

| Vapor Pressure | 55.36 mm Hg @ 25°C | [13] |

| Water Solubility | 139 g/L; partially soluble | [11][14] |

| Log Kₒw (n-octanol/water) | 0.354 (20 °C) | [4] |

Environmental Fate and Distribution

Understanding the environmental fate of a chemical is crucial to assessing its overall impact. When released into the environment, DMC primarily partitions into air and water, with negligible distribution to soil, sediment, or biota.[3]

-

Atmospheric Fate: DMC is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[5] Its primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals. This process has an estimated atmospheric half-life of approximately 24.6 days, indicating a relatively low potential for long-range transport.[5]

-

Aquatic Fate & Hydrolysis: DMC is partially soluble in water.[14] While stable, it can undergo hydrolysis, particularly under acidic or alkaline conditions, to form methanol and carbon dioxide.[14][15] The rate of hydrolysis under neutral environmental conditions is slow; one study noted that less than 10% of DMC hydrolyzed back to methanol and CO₂ over 20 hours at 140°C in the absence of a catalyst, suggesting significant stability in the presence of moisture under typical environmental conditions.[16] This hydrolysis is a key step in its ultimate biodegradation pathway.

Biodegradability Assessment

A central tenet of DMC's green profile is its high biodegradability.[2][10][14] It is classified as "readily biodegradable," meaning it has the potential to undergo rapid and ultimate degradation in an aquatic environment.

Principles of "Ready Biodegradability" (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a series of internationally recognized guidelines for testing the biodegradability of chemicals.[17] The "Ready Biodegradability" tests (OECD 301 series) are stringent evaluations that screen for substances that will biodegrade rapidly and completely in the environment.[18] To pass, a substance must typically achieve 60% of its theoretical maximum CO₂ production (ThCO₂) or 70% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[18][19]

Experimental Evidence for DMC Biodegradation

Multiple studies confirm DMC's status as readily biodegradable, consistent with OECD criteria.

Table 2: Summary of Dimethyl Carbonate Biodegradability Data

| Test Guideline | Result | Duration | Source |

| OECD 301C (Modified MITI) | >90% biodegradation | 28 days | [5] |

| Oxygen Depletion | 92% biodegradation | 28 days | [4] |

| Biotic/Abiotic Process | 86% biodegradation | 28 days | [4] |

These results robustly demonstrate that DMC is unlikely to persist in the environment.

Biodegradation Pathway

The ultimate biodegradation of dimethyl carbonate proceeds through a two-stage process. First, the ester is hydrolyzed to methanol and carbon dioxide. This can occur abiotically, as discussed previously, but is primarily mediated by esterase enzymes in microorganisms. The resulting methanol is then readily metabolized by a wide range of microorganisms to carbon dioxide and water.

Caption: Experimental workflow for the OECD 301C biodegradability test.

Ecotoxicological Profile

A comprehensive environmental assessment requires evaluating a substance's potential harm to aquatic and terrestrial organisms. All available data indicate that dimethyl carbonate possesses low environmental toxicity. [3]

Aquatic Toxicity

Studies on fish, aquatic invertebrates (like Daphnia), and algae consistently show that DMC is not hazardous to the aquatic environment. [3][20]

Table 3: Summary of Aquatic Ecotoxicity Data for Dimethyl Carbonate

| Species | Endpoint | Value | Exposure | Source |

| Fish (e.g., Zebra fish) | LC₅₀ | ≥100 mg/L | 96 hours | [20] |

| Aquatic Invertebrates (Daphnia magna) | EC₅₀ | >100 mg/L | 48 hours | [20] |

| Algae (e.g., Pseudokirchneriella subcapitata) | ErC₅₀ | >100 mg/L | 72 hours | [20] |

| Aquatic Invertebrates (Daphnia magna) | NOEC (Chronic) | 25 mg/L | 21 days | [4][20] |

| Microorganisms (Activated Sludge) | EC₅₀ | >1,000 mg/L | 3 hours | [4] |

LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. ErC₅₀: EC based on growth rate inhibition. NOEC: No Observed Effect Concentration.

The high concentration values required to elicit an effect underscore DMC's low risk to aquatic ecosystems.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals concentrate in an organism. The potential for a substance to bioaccumulate is often estimated using its n-octanol/water partition coefficient (log Kₒw).

-

DMC has a low log Kₒw of 0.354. [4]* Its Bioconcentration Factor (BCF) is estimated to be less than 3.2. [4] These values strongly suggest that dimethyl carbonate has a very low potential to bioaccumulate in organisms and is not expected to biomagnify through the food chain. [3]

Human Health and Toxicological Summary

While this guide focuses on environmental impact, a brief overview of human toxicology is relevant for a complete profile. DMC exhibits low acute toxicity via oral, dermal, and inhalation routes. [3][21]It is not classified as a skin or eye irritant, nor as a skin sensitizer. [3][20]

-

Metabolism: In the body, DMC is readily hydrolyzed by esterase enzymes to produce methanol and carbon dioxide. [13][21]The toxicity of DMC is therefore often considered in the context of its primary metabolite, methanol, which is further metabolized to formaldehyde and formic acid. [13][21]However, at the low exposure levels anticipated from proper industrial use, these concerns are considered relatively minor. [13]* Repeated Exposure: A 28-day repeated inhalation study in rats identified the liver as a potential target organ, but the observed effects at concentrations up to 600 ppm were not deemed adverse. [21][22] Overall, DMC is considered to have a favorable toxicological profile compared to the hazardous chemicals it often replaces. [7][21]

Life Cycle Assessment (LCA) and Overall Environmental Impact

While DMC's use and disposal phases are environmentally benign, a full assessment must also consider its production ("cradle-to-gate").

-

Production Routes: The dominant commercial process is the oxidative carbonylation of methanol. [14]Newer, "greener" routes are being explored, such as the electrosynthesis of DMC from captured CO₂ and methanol. [23][24]* Global Warming Potential (GWP): A life cycle assessment comparing these two routes found that the GWP of the conventional process is significantly lower (approx. 3.2 kg CO₂ eq./kg DMC) than the novel electrochemical process at its current low-yield stage of development (63-95 kg CO₂ eq./kg DMC). [23][24][25]The high GWP of the latter is due to the large energy consumption required for product separation at a very low conversion rate (0.7%). [23][24]The study suggests that the process yield must increase to at least 20% for the electrochemical route to become competitive from a GWP standpoint. [23][24] This highlights a critical insight for researchers: while a chemical may be "green" in its application and end-of-life, its overall environmental footprint is heavily influenced by the efficiency and energy source of its manufacturing process.

Conclusion: A Balanced Assessment of DMC's Environmental Credentials

Dimethyl Carbonate stands as a compelling example of a modern green chemical. Its profile is defined by:

-

Excellent Biodegradability: It is readily biodegradable and does not persist in the environment.

-

Low Ecotoxicity: It poses a minimal risk to aquatic organisms.

-

No Bioaccumulation: It does not accumulate in living organisms.

-

Favorable Safety Profile: It is a safer alternative to many conventional toxic and hazardous solvents and reagents.

The primary area for environmental improvement lies in its production phase. While current manufacturing methods are established, the development of highly efficient, low-energy synthesis routes, particularly those utilizing waste CO₂, will be key to solidifying DMC's status as a truly sustainable chemical from cradle to grave. For professionals in research and drug development, DMC offers a powerful combination of high performance and low environmental impact, aligning with the core principles of green chemistry and sustainable science.

References

-

Marchese, M., Tadiello, L., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO2 with a Commercial Oxidative Carbonylation Process. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Lee, J. H., Lee, J. Y., et al. (2021). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. Toxicology Research. Available at: [Link]

-

Japan Chemical Industry Association (JCIA). (2012). Product Safety Summary for Dimethyl carbonate. JCIA BIGDr. Available at: [Link]

-

Lee, J. H., Lee, J. Y., et al. (2021). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. Toxicology Research. Available at: [Link]

-

OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DMC: A Key Green Solvent for Industrial Applications. Available at: [Link]

-

Marchese, M., Tadiello, L., et al. (2016). Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO2 with a Commercial Oxidative Carbonylation Process. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Unnamed Source. (n.d.). Dimethyl Carbonate (DMC): The Eco-Friendly Solvent for Modern Industries. Available at: [Link]

-

Sciencelab.com, Inc. (2005). Material Safety Data Sheet: Dimethyl carbonate. Available at: [Link]

-

Envirocare Labs. (2024). Understanding Biodegradability Testing: Ensuring Environmental Safety. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl carbonate. Available at: [Link]

-

ResearchGate. (2016). (PDF) Environmental Assessment of Dimethyl Carbonate Production: Comparison of a Novel Electrosynthesis Route Utilizing CO2 with a Commercial Oxidative Carbonylation Process. Available at: [Link]

-

SMC-Global. (2024). The Expert Corner: Solving Industry Challenges with Dimethyl Carbonate (DMC). Available at: [Link]

-

South Coast Air Quality Management District. (2010). APPENDIX A - AQMD. Available at: [Link]

-

Silver Fern Chemical. (n.d.). Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate. Available at: [Link]

-

OECD. (2009). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). OECD Publishing. Available at: [Link]

-

Lee, D. J., Park, Y. K., et al. (2017). Environmentally-Benign Dimethyl Carbonate-Mediated Production of Chemicals and Biofuels from Renewable Bio-Oil. Molecules. Available at: [Link]

-

OECD. (n.d.). Test No. 301: Ready Biodegradability. Available at: [Link]

-

OECD. (n.d.). Test No. 301: Ready Biodegradability. Available at: [Link]

-

He, C., et al. (2021). Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis. Green Chemistry. Available at: [Link]

-

Jayanthi, E., et al. (2015). Synthesis of dimethyl carbonate (DMC) based biodegradable nitrogen mustard ionic carbonate (NMIC) nanoparticles. RSC Advances. Available at: [Link]

-

Kim, D. Y., et al. (2021). Solvent hydrolysis rate determines critical quality attributes of PLGA microspheres prepared using non-volatile green solvent. International Journal of Pharmaceutics. Available at: [Link]

-

Kowa American Corporation. (n.d.). Dimethyl Carbonate (DMC), VOC Exempt. SlideShare. Available at: [Link]

-

Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Bulletin. Available at: [Link]

-

ResearchGate. (n.d.). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Available at: [Link]

-

Al-Shamary, K., et al. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Chemical Engineering Transactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Carbonate. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Rate of DMC Hydrolysis in Aqueous Solution. Available at: [Link]

-

Al-Amin, M., & Al-Haj, A. (2021). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Catalysts. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Dimethyl carbonate - Substance Information. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Dimethyl carbonate - Registration Dossier. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Environmental Advantages of Dimethyl Carbonate (DMC) in Modern Chemical Manufacturing. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate. Available at: [Link]

-

ResearchGate. (n.d.). DMC data used in the USEtox model, version 2.02. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate. Available at: [Link]

-

Shaikh, A. A., & Sivaram, S. (1996). Review of Dimethyl Carbonate (DMC) Manufacture and Its Characteristics as a Fuel Additive. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jcia-bigdr.jp [jcia-bigdr.jp]

- 4. carlroth.com [carlroth.com]

- 5. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unive.it [iris.unive.it]

- 8. smc-global.com [smc-global.com]

- 9. nbinno.com [nbinno.com]

- 10. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]

- 11. mdpi.com [mdpi.com]

- 12. Greener production of dimethyl carbonate by the Power-to-Fuel concept: a comparative techno-economic analysis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03865B [pubs.rsc.org]

- 13. aqmd.gov [aqmd.gov]

- 14. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 15. cetjournal.it [cetjournal.it]

- 16. researchgate.net [researchgate.net]

- 17. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]

- 18. oecd.org [oecd.org]

- 19. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 20. carlroth.com [carlroth.com]

- 21. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Carbonate for Structural Elucidation: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of organic molecules is a cornerstone of safety, efficacy, and intellectual property. Simple alkyl carbonates, such as methyl carbonate derivatives, serve not only as versatile reagents and solvents but also appear as metabolites or degradation products in various formulations. This guide provides an in-depth, field-proven approach to the structural elucidation of methyl carbonates, focusing on the integration of multiple spectroscopic techniques. Our central example will be Dimethyl Carbonate (DMC), a widely used and well-characterized model compound. We will explore how each analytical method provides a unique piece of the structural puzzle and how, in concert, they create a self-validating system for absolute structural confirmation.

The Strategic Importance of Multi-Modal Analysis

Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method are often resolved by the strengths of another. Spectroscopy, which studies the interaction between matter and electromagnetic radiation, offers a suite of tools that probe different aspects of a molecule's structure.[1] Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of specific nuclei, Infrared (IR) spectroscopy identifies functional groups based on their vibrational modes, and Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.[1] Our approach is to build a cohesive structural narrative by integrating these orthogonal data sets.

Caption: Overall workflow for the spectroscopic elucidation of methyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1] It provides detailed information about the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum of dimethyl carbonate is remarkably simple, yet highly informative. It displays a single sharp peak (a singlet), indicating that all protons in the molecule are chemically equivalent. This equivalence arises from the symmetry of the molecule and the rapid rotation around the carbon-oxygen single bonds. The two methyl groups (CH₃) are indistinguishable from each other. The chemical shift of this singlet, typically found around 3.78 ppm when measured in deuterochloroform (CDCl₃), is a critical piece of data.[2][3] Its position, significantly downfield from the 0 ppm reference (Tetramethylsilane, TMS), is caused by the deshielding effect of the highly electronegative oxygen atoms of the carbonate functional group, which pull electron density away from the protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS as an internal reference standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's magnet.

-

Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, an automated process that adjusts the magnetic field homogeneity to achieve high-resolution peaks.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans for a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to produce the final spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR: Carbon Backbone Identification

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For dimethyl carbonate, two distinct signals are observed.

-

A signal at approximately 54.9 ppm corresponds to the two equivalent methyl (–CH₃) carbons.[3]

-

A signal much further downfield, at approximately 155.9 ppm , is characteristic of the carbonyl carbon (C=O) in the carbonate group.[3][4] The significant downfield shift of the carbonyl carbon is due to the strong deshielding effect of the double-bonded oxygen atom.

This two-peak spectrum is a definitive fingerprint, confirming the presence of two distinct carbon environments in a 2:1 ratio, perfectly matching the DMC structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: The same instrument and setup are used.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. Typically, 256 to 1024 scans are accumulated.

-

Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

Summary of NMR Data for Dimethyl Carbonate

| Technique | Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 1 | ~ 3.78 | Singlet | 6H, 2 x -OCH₃ |

| ¹³C NMR | 1 | ~ 54.9 | - | 2C, 2 x -OC H₃ |

| 2 | ~ 155.9 | - | 1C, C =O |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For dimethyl carbonate, two regions of the spectrum are of primary importance.

-

C=O Carbonyl Stretch: An intense, sharp absorption band appears at approximately 1761 cm⁻¹ .[5][6] This is a classic diagnostic peak for the carbonyl group in an ester or carbonate. Its high frequency is indicative of a strong, stiff double bond.

-

C-O Single Bond Stretches: Strong, characteristic bands are also observed in the 1300-1200 cm⁻¹ region, which are attributed to the C-O single bond stretching vibrations.[5][6]

The presence of both a strong C=O stretch and strong C-O stretches is compelling evidence for a carbonate or ester functional group. When combined with NMR data showing only methyl groups, the carbonate assignment becomes highly certain.

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

-

Background Spectrum: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (KBr) are clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal or between two KBr salt plates.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to specific functional groups.

Summary of Key IR Absorptions for Dimethyl Carbonate

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 2960 | Medium | C-H Stretch (methyl) |

| ~ 1761 | Very Strong | C=O Stretch (carbonyl) |

| ~ 1286 | Strong | C-O Stretch (asymmetric) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation